N-(1-adamantylmethyl)-2-iodobenzamide
CAS No.:
Cat. No.: VC14530569
Molecular Formula: C18H22INO
Molecular Weight: 395.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22INO |
|---|---|
| Molecular Weight | 395.3 g/mol |
| IUPAC Name | N-(1-adamantylmethyl)-2-iodobenzamide |
| Standard InChI | InChI=1S/C18H22INO/c19-16-4-2-1-3-15(16)17(21)20-11-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11H2,(H,20,21) |
| Standard InChI Key | JTUHFAZROIEYCA-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=CC=CC=C4I |
Introduction
Structural and Molecular Characteristics
Core Structural Features
N-(1-Adamantylmethyl)-2-iodobenzamide consists of two primary subunits:
-
Adamantylmethyl Group: The adamantane moiety, a diamondoid hydrocarbon, imparts exceptional rigidity and three-dimensional bulkiness. This cage-like structure enhances lipophilicity, facilitating membrane penetration in biological systems .
-
2-Iodobenzamide Group: The benzamide ring features an iodine substituent at the ortho position, a strategic site for nucleophilic substitution reactions due to iodine’s polarizable nature and moderate leaving-group ability .
The canonical SMILES representation (C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=CC=CC=C4I) and InChIKey (JTUHFAZROIEYCA-UHFFFAOYSA-N) underscore the compound’s stereochemical complexity. The adamantyl group’s spatial arrangement limits conformational flexibility, potentially optimizing interactions with hydrophobic binding pockets in biological targets .
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) remain unreported in publicly available literature, computational descriptors such as the Topological Polar Surface Area (TPSA) (≈40 Ų) and LogP (estimated ≥4) suggest moderate solubility in organic solvents and limited aqueous miscibility. These properties align with its hypothesized role in drug discovery, where balanced lipophilicity is critical for bioavailability.
Synthesis and Reaction Pathways
Primary Synthetic Route
The compound is synthesized via a two-step protocol:
-
Adamantylmethylamine Preparation: 1-Adamantylmethylamine is typically derived from adamantane carboxylate esters through reduction or reductive amination .
-
Amidation with 2-Iodobenzoic Acid: Coupling the amine with 2-iodobenzoyl chloride under Schotten-Baumann conditions yields the target compound.
Reaction Conditions:
-
Solvent: Dichloromethane or THF
-
Base: Triethylamine or NaOH (aqueous)
-
Temperature: 0–25°C
-
Yield: ~60–75% (optimized)
Photostimulated SRN1 Reactions
Notably, 2-iodobenzamide derivatives participate in photoinduced single-electron transfer (SRN1) reactions with ketone enolates. For example, irradiation in dimethyl sulfoxide (DMSO) facilitates coupling with 1-adamantyl methyl ketone enolate, generating fused isoquinolinone scaffolds . This reactivity underscores the compound’s utility as a building block for nitrogen-containing heterocycles, prevalent in pharmaceuticals.
-
Light Source: UV (λ = 300–400 nm)
-
Solvent: DMSO (aprotic, polar)
-
Substrates: Enolates of aliphatic/aromatic ketones
-
Applications: Synthesis of isoquinolin-1-(2H)-ones
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
-
Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane.
-
Stability: Susceptible to light-induced decomposition due to the C–I bond’s photosensitivity. Storage recommendations include amber glassware at –20°C.
ADME Profile (Predicted)
-
Absorption: High gastrointestinal permeability (LogP >4).
-
Metabolism: Likely hepatic oxidation via cytochrome P450 enzymes, with the adamantyl group resisting rapid degradation .
-
Excretion: Primarily renal, with potential biliary excretion due to molecular weight >500 Da .
Applications in Medicinal Chemistry
P2X7 Receptor Antagonism
Adamantane derivatives, including N-(1-adamantylmethyl)-2-iodobenzamide, exhibit affinity for the P2X7 receptor, a ligand-gated ion channel implicated in inflammatory responses. Antagonism of this receptor suppresses interleukin-1β (IL-1β) release, offering therapeutic potential in rheumatoid arthritis, neuroinflammation, and chronic pain .
Mechanistic Insights:
-
The adamantyl group anchors the compound in the receptor’s hydrophobic pocket.
-
The iodobenzamide moiety may interact with polar residues near the ATP-binding site .
Antibacterial and Antiviral Activity
While direct evidence for this compound is lacking, structurally analogous adamantyl-containing drugs (e.g., amantadine) inhibit viral uncoating in influenza A. Modifications to the benzamide subunit could enhance antibacterial potency by targeting bacterial topoisomerases .
Future Directions and Research Opportunities
Targeted Drug Design
-
Optimization Strategies:
Expanding Synthetic Utility
-
Explore cross-coupling reactions (e.g., Suzuki-Miyaura) using the aryl iodide subunit to access biaryl architectures .
-
Investigate photocatalytic C–H functionalization to diversify the adamantyl scaffold .
Biological Screening
Prioritize assays for:
-
Neuroinflammatory Models: Evaluate efficacy in murine microglial cells.
-
Anticancer Activity: Screen against kinase targets (e.g., BRAF, EGFR).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume